Cilomilast-d9 is a deuterium-labeled compound that acts as an inhibitor of phosphodiesterase enzymes, particularly LPDE4 and HPDE4 . These enzymes are responsible for the hydrolysis of cAMP, a secondary messenger molecule with a variety of roles . Cilomilast-d9 is used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) .
Cilomilast has been formulated into PEGylated phosphatidylcholine-rich niosomes (phosphatiosomes) to improve pulmonary delivery . The preformulation studies revealed that the drug and polymers were compatible .
Cilomilast has a relative molecular mass of 343.4 and its chemical formula is cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl] cyclohexane-1-carboxylic acid .
Cilomilast is completely absorbed following oral administration and has negligible first-pass metabolism . Its terminal elimination half-life is approximately 6.5 hours and steady state is rapidly achieved with twice-daily administration . The most abundant metabolite, formed by the action of cytochrome P450 2C8, has less than 10% of the activity of the parent molecule .
Cilomilast has a density of 1.2±0.1 g/cm3, a boiling point of 549.1±50.0 °C at 760 mmHg, and a molecular formula of C20H25NO4 . It is highly protein-bound (99.4%), but this binding is concentration-independent at clinically relevant doses .
Cilomilast works by selectively inhibiting the PDE4 enzyme. [, , ] PDE4 is responsible for breaking down cAMP, a signaling molecule that promotes smooth muscle relaxation and suppresses inflammation. [] By inhibiting PDE4, Cilomilast increases cAMP levels, leading to relaxation of airway smooth muscle and reduced inflammatory responses. [, ] This mechanism makes it a potential therapeutic agent for treating inflammatory respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). [, , , ]
More specifically, Cilomilast shows a 10-fold higher selectivity for PDE4D compared to PDE4A, -B, or -C. [] This selective inhibition is important because PDE4D is the predominant subtype found in pro-inflammatory and immune cells. []
Furthermore, research suggests that Cilomilast might exert its protective effects against renal tubulointerstitial fibrosis by inhibiting the transforming growth factor-β1 (TGF-β1)-Smad2/3 signaling pathway. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: